molecular formula C7H8N2O5S B2358412 Benzenesulfonamide, N-methoxy-3-nitro- CAS No. 304912-75-2

Benzenesulfonamide, N-methoxy-3-nitro-

Cat. No. B2358412
M. Wt: 232.21
InChI Key: VPBLEPVVLBJSFD-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a significant class of compounds with a wide range of applications . They have been studied for their potential as anticancer and antimicrobial agents . The derivatives work via the inhibition of carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .


Synthesis Analysis

The synthesis of new aryl thiazolone–benzenesulfonamides, which are derivatives of benzenesulfonamide, has been described in the literature . These derivatives were evaluated for their anti-proliferative activity against various cancer cell lines .


Chemical Reactions Analysis

Benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a crucial role in tumor cells, and its inhibition can lead to the development of novel antiproliferative agents .

Scientific Research Applications

Antifungal Properties

A series of compounds, including 4-(3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide, demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a potential application in antifungal therapies (Gupta & Halve, 2015).

Preparation of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

The chlorosulfonation of 2-nitroanisole produced 4-methoxy-3-nitrobenzenesulfonyl chloride, which was converted into various benzenesulfonamide derivatives, useful in the synthesis of “Acid Alizarin Violet N” derivatives (Katritzky et al., 1993).

Photodynamic Therapy for Cancer Treatment

A new benzenesulfonamide derivative substituted zinc(II) phthalocyanine with high singlet oxygen quantum yield was synthesized for potential use in photodynamic therapy for cancer treatment. Its properties as a photosensitizer are noteworthy for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Role in Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including N-methoxy-moieties, were investigated as carbonic anhydrase inhibitors, revealing insights into their inhibition mechanism. This shows potential in therapeutic applications targeting carbonic anhydrase (Di Fiore et al., 2011).

Synthesis and Antiproliferative Activity

N-(7-indazolyl)benzenesulfonamide derivatives were synthesized and evaluated for their antiproliferative activities, with certain compounds demonstrating significant potency, highlighting their potential in cancer treatment (Bouissane et al., 2006).

Future Directions

The future directions in the research of benzenesulfonamide derivatives involve their potential as anticancer and antimicrobial agents . The selective inhibition of carbonic anhydrase IX presents a promising target for the discovery of novel antiproliferative agents .

properties

IUPAC Name

N-methoxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBLEPVVLBJSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-methoxy-3-nitro-

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